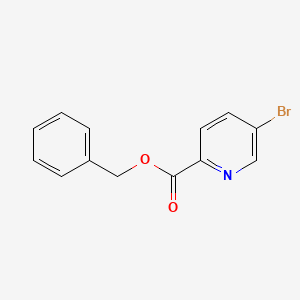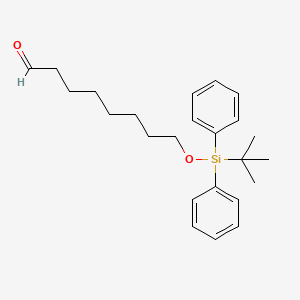![molecular formula C6H12ClNO B3112111 (1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride CAS No. 1881275-82-6](/img/structure/B3112111.png)
(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Vue d'ensemble
Description
(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride, commonly known as Quinuclidinol, is a bicyclic organic compound that belongs to the family of alkaloids. It is a chiral molecule that has two enantiomers, (1R,2R,4S) and (1S,2S,4R). Quinuclidinol is widely used in scientific research due to its unique structure and properties.
Applications De Recherche Scientifique
Catalytic Oxidation and Chemical Synthesis
Compounds with complex bicyclic structures similar to “(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride” are often subjects of study in catalytic oxidation processes. These processes are crucial for the synthesis of various chemical intermediates used across the chemical industry. For instance, studies on the controllable and selective catalytic oxidation of cyclohexene have shown the importance of such compounds in synthesizing industrially relevant intermediates with specific oxidation states and functional groups (Cao et al., 2018).
Anticancer Activity and Drug Research
Certain bicyclic compounds, including norcantharidin and its analogues, which share structural motifs with azabicyclo compounds, exhibit notable anticancer activities. These studies underscore the potential of structurally complex molecules in developing new therapeutic agents with improved activity and reduced toxicity (Deng & Tang, 2011). Additionally, the role of norbornane and related bicyclic compounds in pharmaceutical research highlights their use as test molecules for understanding structure-activity relationships, which can inform the development of new drugs (Buchbauer & Pauzenberger, 1991).
Environmental Persistence and Toxicity Studies
Investigations into the environmental persistence and potential toxicity of various organic pollutants, including those structurally related to azabicyclic compounds, are crucial for assessing environmental impact and human health risks. For example, research on triclosan, an antibacterial agent, and hexabromocyclododecanes (HBCDs), used as flame retardants, sheds light on the fate, degradation, and effects of organic pollutants in the environment (Rodricks et al., 2010; Covaci et al., 2006).
Propriétés
IUPAC Name |
(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-4-1-2-5(6)7-4;/h4-8H,1-3H2;1H/t4-,5+,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVTZOIAXSPRQO-FPKZOZHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1N2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)
![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)
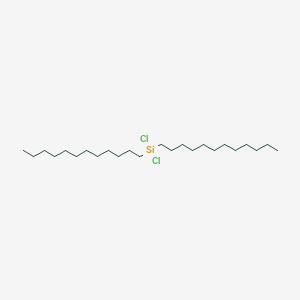
![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B3112064.png)

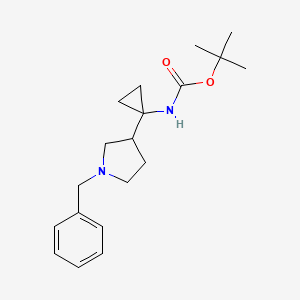
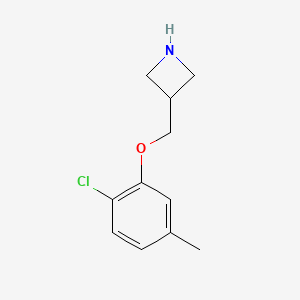
![5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3112094.png)
